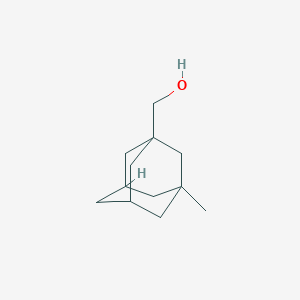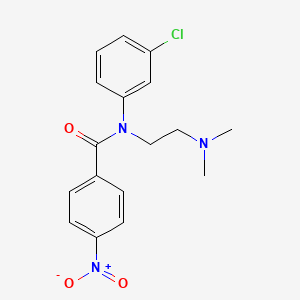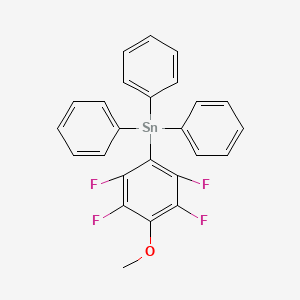
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin is a chemical compound with the molecular formula C25H18F4OSn and a molecular weight of 529.105 g/mol . This compound is part of the organotin family, which is known for its applications in various fields, including chemistry and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin typically involves the reaction of triphenyltin chloride with 4-methoxy-2,3,5,6-tetrafluorophenyl lithium or Grignard reagents . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is often refluxed in an appropriate solvent like tetrahydrofuran (THF) or diethyl ether.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the triphenyltin group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; usually in dry ether or THF.
Substitution: Various nucleophiles like halides or alkoxides; often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxide, while substitution reactions can produce a variety of organotin compounds.
Scientific Research Applications
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin involves its interaction with cellular components. The compound can bind to proteins and enzymes, altering their function. It may also interact with cellular membranes, affecting their integrity and function. The specific molecular targets and pathways involved depend on the context of its use, such as its antimicrobial or catalytic activity.
Comparison with Similar Compounds
Similar Compounds
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyllead: Similar structure but contains lead instead of tin.
(2,3,4,5-tetrachlorophenyl)triphenyltin: Contains chlorine atoms instead of fluorine.
(4-Chlorophenyl)triphenyltin: Contains a chlorine atom instead of a methoxy group.
Uniqueness
(4-Methoxy-2,3,5,6-tetrafluorophenyl)triphenyltin is unique due to its combination of methoxy and tetrafluorophenyl groups, which impart specific chemical and physical properties. These properties make it suitable for specialized applications in research and industry.
Properties
CAS No. |
64125-61-7 |
|---|---|
Molecular Formula |
C25H18F4OSn |
Molecular Weight |
529.1 g/mol |
IUPAC Name |
triphenyl-(2,3,5,6-tetrafluoro-4-methoxyphenyl)stannane |
InChI |
InChI=1S/C7H3F4O.3C6H5.Sn/c1-12-7-5(10)3(8)2-4(9)6(7)11;3*1-2-4-6-5-3-1;/h1H3;3*1-5H; |
InChI Key |
YFTXBHRHBBHDHX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C(=C1F)F)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(4-Phenoxyphenyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B11944012.png)
![10-Phenyl-4-oxa-8,10,12-triazapentacyclo[5.5.2.02,6.03,5.08,12]tetradec-13-ene-9,11-dione](/img/structure/B11944013.png)

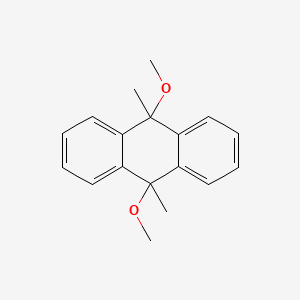
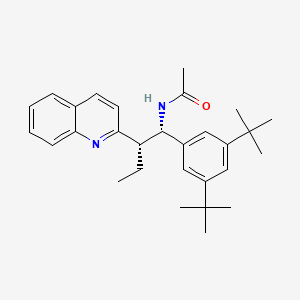
![N-[(E)-(3,4-Dimethoxyphenyl)methylidene]-N-[4-(4-{[(E)-(3,4-dimethoxyphenyl)methylidene]amino}benzyl)phenyl]amine](/img/structure/B11944037.png)
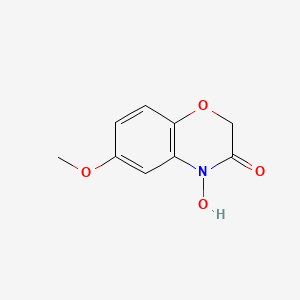


![N,N-diethyl-4-[(4-phenoxyphenyl)iminomethyl]aniline](/img/structure/B11944059.png)
